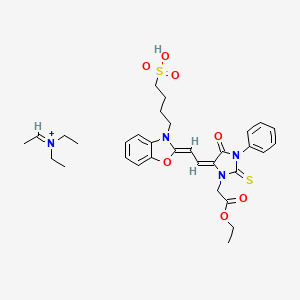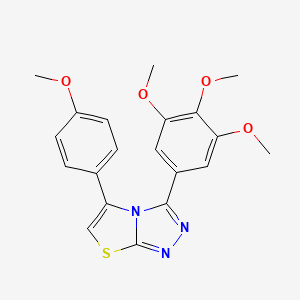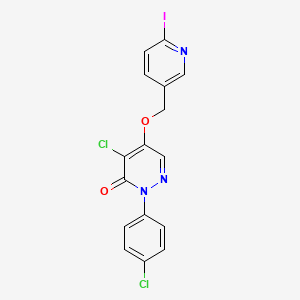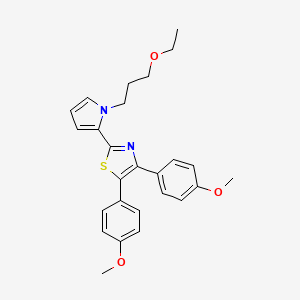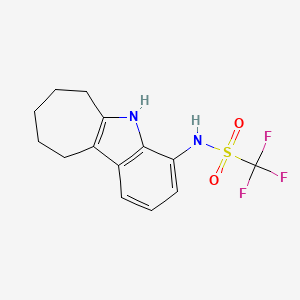
Methanesulfonamide, N-(5,6,7,8,9,10-hexahydrocyclohept(b)indol-4-yl)-1,1,1-trifluoro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanesulfonamide, N-(5,6,7,8,9,10-hexahydrocyclohept(b)indol-4-yl)-1,1,1-trifluoro- is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, featuring a trifluoromethyl group and a hexahydrocycloheptindole moiety, suggests potential for various biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-(5,6,7,8,9,10-hexahydrocyclohept(b)indol-4-yl)-1,1,1-trifluoro- typically involves multiple steps, starting from readily available precursors. The key steps may include:
Formation of the hexahydrocycloheptindole core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the trifluoromethyl group: This step often requires the use of trifluoromethylating agents under specific conditions.
Sulfonamide formation: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of such complex compounds may involve optimization of the synthetic route to improve yield and reduce costs. This often includes the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Methanesulfonamide, N-(5,6,7,8,9,10-hexahydrocyclohept(b)indol-4-yl)-1,1,1-trifluoro- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different biological activities.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution conditions: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could lead to amines or alcohols.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Possible development as a therapeutic agent due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of Methanesulfonamide, N-(5,6,7,8,9,10-hexahydrocyclohept(b)indol-4-yl)-1,1,1-trifluoro- would depend on its specific biological target. Generally, sulfonamides inhibit the activity of enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. The trifluoromethyl group may enhance the compound’s binding affinity and stability.
類似化合物との比較
Similar Compounds
Sulfanilamide: A simple sulfonamide with antimicrobial properties.
Trifluoromethylbenzene: Contains the trifluoromethyl group but lacks the sulfonamide moiety.
Indole derivatives: Share the indole core structure but differ in functional groups.
Uniqueness
Methanesulfonamide, N-(5,6,7,8,9,10-hexahydrocyclohept(b)indol-4-yl)-1,1,1-trifluoro- is unique due to its combination of a sulfonamide group, a trifluoromethyl group, and a hexahydrocycloheptindole moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
特性
CAS番号 |
114991-55-8 |
|---|---|
分子式 |
C14H15F3N2O2S |
分子量 |
332.34 g/mol |
IUPAC名 |
1,1,1-trifluoro-N-(5,6,7,8,9,10-hexahydrocyclohepta[b]indol-4-yl)methanesulfonamide |
InChI |
InChI=1S/C14H15F3N2O2S/c15-14(16,17)22(20,21)19-12-8-4-6-10-9-5-2-1-3-7-11(9)18-13(10)12/h4,6,8,18-19H,1-3,5,7H2 |
InChIキー |
WWMXPOJFOPXKKM-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(CC1)NC3=C2C=CC=C3NS(=O)(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


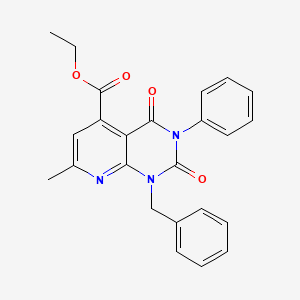
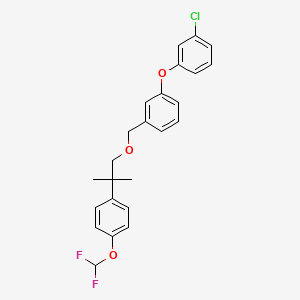

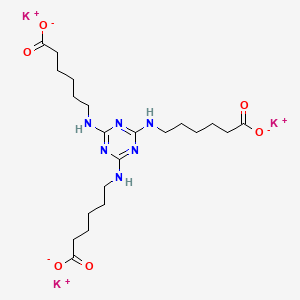
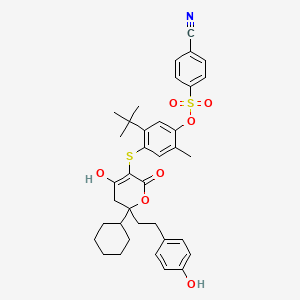
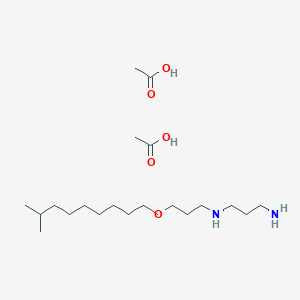
![ethyl [[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methoxy-methoxy-phosphoryl]formate](/img/structure/B12741775.png)

